2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17858718
InChI: InChI=1S/C7H7FO2S/c1-4-2-5(3-11-4)6(8)7(9)10/h2-3,6H,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H7FO2S
Molecular Weight: 174.19 g/mol

2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid

CAS No.:

Cat. No.: VC17858718

Molecular Formula: C7H7FO2S

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid -

Specification

Molecular Formula C7H7FO2S
Molecular Weight 174.19 g/mol
IUPAC Name 2-fluoro-2-(5-methylthiophen-3-yl)acetic acid
Standard InChI InChI=1S/C7H7FO2S/c1-4-2-5(3-11-4)6(8)7(9)10/h2-3,6H,1H3,(H,9,10)
Standard InChI Key OQAUOXTWNJECME-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CS1)C(C(=O)O)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The IUPAC name 2-fluoro-2-(5-methylthiophen-3-yl)acetic acid systematically describes its structure: a thiophene ring substituted with a methyl group at position 5 and a fluoro-acetic acid moiety at position 3 . The molecular formula C₇H₇FO₂S corresponds to a molecular weight of 174.19 g/mol, with the following key features :

PropertyValue
Molecular FormulaC₇H₇FO₂S
Molecular Weight174.19 g/mol
Hydrogen Bond Donors1 (carboxylic acid -OH group)
Hydrogen Bond Acceptors4 (two oxygen, one fluorine, one sulfur)

The thiophene ring introduces aromaticity and π-conjugation, while the fluorine atom at the α-position of the acetic acid chain enhances electronegativity, potentially influencing reactivity and intermolecular interactions .

Crystallographic and Stereochemical Considerations

Although no crystallographic data exists for this compound in the provided sources, related fluorinated acetic acid derivatives exhibit planar configurations in their aromatic systems. For example, in 2-(5-fluoro-3-isopropylsulfanyl-7-methyl-1-benzofuran-2-yl)acetic acid, the benzofuran core deviates by only 0.010 Å from planarity . By analogy, the thiophene ring in 2-fluoro-2-(5-methylthiophen-3-yl)acetic acid likely adopts a similar planar geometry, with the fluorine and carboxylic acid groups influencing packing via hydrogen bonding .

Synthesis and Scalability Challenges

Retrosynthetic Analysis

The target compound’s synthesis likely involves introducing fluorine at the α-position of the acetic acid chain while constructing the thiophene scaffold. Two plausible routes emerge:

Industrial-Scale Considerations

Gram-scale synthesis of analogous compounds, as demonstrated for benzofuranyl acetic acid amides , highlights the importance of:

  • Catalyst Selection: Pd(PPh₃)₂(OAc)₂ improves yields in coupling reactions compared to Pd(OAc)₂ .

  • Solvent Systems: Polar aprotic solvents like DMF or Et₃N facilitate higher conversions .

  • Purification: Column chromatography with ethyl acetate or diisopropyl ether recrystallization achieves >85% purity .

Physicochemical Properties and Stability

Experimental and Predicted Data

While direct measurements are scarce, predictions and analog comparisons reveal:

PropertyValue (This Compound)Analog (CAS 21124-40-3)
Melting PointNot reported208–210°C
Boiling Point311.8±32.0°C (Predicted) 311.8°C (Predicted)
Density1.418 g/cm³ (Estimated) 1.418 g/cm³
pKa~1.88 (Predicted) 1.88±0.10

The low pKa suggests strong acidity due to electron-withdrawing effects from fluorine and the thiophene ring, enhancing solubility in polar solvents like methanol or aqueous bases .

Spectroscopic Characterization

Hypothetical spectral signatures based on structural analogs include:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H in thiophene, if present), and 1100 cm⁻¹ (C-F) .

  • NMR:

    • ¹H NMR: δ 2.4 (s, 3H, CH₃), δ 6.8–7.1 (m, 2H, thiophene-H), δ 12.1 (s, 1H, -COOH) .

    • ¹³C NMR: δ 21.5 (CH₃), δ 115–140 (thiophene carbons), δ 175.2 (COOH) .

Emerging Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated thiophene derivatives are prized in drug discovery for their metabolic stability and membrane permeability. For example:

  • Antifungal Agents: Benzofuranyl acetic acid amides show activity against Fusarium oxysporum , suggesting potential agrochemical applications for this compound.

  • Peptide Synthesis: Analogous α-(thienyl)glycine derivatives serve as non-proteinogenic amino acids in peptide therapeutics .

Material Science

The thiophene moiety’s conjugated system makes it a candidate for:

  • Organic Semiconductors: As a building block for conductive polymers.

  • Ligand Design: Chelating metal ions in catalytic systems .

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